N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide
Description
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via condensation of 3,4-dimethoxybenzaldehyde with benzenesulfonohydrazide in ethanol . This compound exhibits a yield of 87% and a melting point of 150–152 °C . Its structure is confirmed by spectroscopic
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-14-9-8-12(10-15(14)21-2)11-16-17-22(18,19)13-6-4-3-5-7-13/h3-11,17H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFKCBUVDYHHJF-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332653 | |
| Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120167-56-8 | |
| Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfonic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Coordination Chemistry
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide serves as a ligand in coordination chemistry. It can form complexes with various metal ions, which are useful in catalysis and materials science.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity: Preliminary investigations indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes. For instance, it may bind to the active sites of enzymes involved in metabolic pathways, thereby altering their activity and providing a basis for therapeutic applications.
Corrosion Inhibition
This compound has been utilized as a corrosion inhibitor for metals such as carbon steel in acidic environments. Its mechanism involves adsorption onto the metal surface to form a protective layer that prevents oxidation.
Case Studies
-
Antimicrobial Efficacy Study
A study published in eBioMedicine demonstrated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential for pharmaceutical development . -
Corrosion Inhibition Research
A research project evaluated the effectiveness of this compound as a corrosion inhibitor in acidic solutions. The findings showed a marked decrease in corrosion rates compared to untreated samples, underscoring its industrial relevance .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Antimycobacterial Activity
- In contrast, derivatives with 4-Cl or 4-F substituents exhibited moderate activity, suggesting methoxy groups may hinder target binding .
Enzyme Inhibition
- Analogues with indole or piperidine moieties (e.g., N'-[(E)-(1-benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide) demonstrated inhibitory activity against monoamine oxidases (MAOs) and β-secretase, linked to neurodegenerative diseases . The 3,4-dimethoxy derivative’s bulky substituents may limit enzyme access, reducing potency compared to smaller substituents .
Physicochemical and Spectral Properties
Solubility and Stability
Corrosion Inhibition
- Derivatives with 4-N(CH₃)₂ (e.g., MBSH) achieved 85–90% inhibition efficiency for carbon steel in HCl, attributed to adsorption via lone pairs on N and O atoms .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and specific applications in medicinal chemistry, particularly in antimicrobial and neuroprotective contexts.
The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and benzenesulfonohydrazide. The reaction is generally performed in ethanol under reflux conditions, yielding a white solid with a melting point of 150–152 °C .
Chemical Structure
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In studies, it exhibited minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.07 - 0.32 | |
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound showed promising results in vitro for AChE inhibition with low neurotoxicity against human neuroblastoma cell lines .
Table 2: Neuroprotective Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active site of enzymes like AChE, inhibiting their activity and thereby enhancing acetylcholine levels in synaptic clefts .
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways in pathogens like M. tuberculosis .
- Antioxidant Activity : Studies indicate that it possesses antioxidant properties that protect neuronal cells from oxidative stress .
Case Studies
- Antimycobacterial Activity : In a study involving multiple sulfonyl hydrazones, this compound was highlighted for its potent activity against drug-resistant strains of M. tuberculosis. The selectivity index was calculated to ensure minimal cytotoxicity against normal cells .
- Neuroprotective Studies : Another investigation focused on the compound's ability to cross the blood-brain barrier (BBB) and its protective effects against oxidative stress in neuronal cell cultures. Results indicated significant neuroprotection alongside low toxicity profiles .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for preparing N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is synthesized via condensation of 3,4-dimethoxybenzenesulfonohydrazide with an appropriate aldehyde under reflux in a polar aprotic solvent (e.g., ethanol or chloroform). Key steps include maintaining a temperature of 0–5°C during sulfonyl chloride addition to hydrazine hydrate, followed by room-temperature stirring for 4 hours. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to hydrazine), solvent purity, and post-reaction extraction with CH₂Cl₂. A yield of 91% has been reported under these conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- UV-Vis Spectroscopy : Determines λmax to confirm conjugation in the hydrazone moiety. Femtoscan software can analyze spectral shifts caused by substituent effects (e.g., methoxy groups) .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) and confirm E-configuration via coupling constants.
- X-ray Crystallography : Resolves crystal packing and confirms the (E)-configuration of the imine bond, as demonstrated in structurally related benzohydrazones .
Q. What are the documented biological activities of this compound, and how are these assays designed?
- Methodology : Benzohydrazones are screened for antibacterial, antifungal, and anticancer activity using:
- Microdilution assays (MIC determination against bacterial/fungal strains).
- MTT assays (cytotoxicity on cancer cell lines, e.g., IC₅₀ calculations).
- Structural features like methoxy groups enhance lipophilicity and membrane penetration, which can be correlated with activity trends .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring influence the compound’s biological activity, and what computational tools validate these structure-activity relationships (SAR)?
- Methodology :
- Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the 3,4-positions and compare activity via dose-response assays.
- QSAR Modeling : Use Gaussian or COMSOL Multiphysics to calculate electronic parameters (HOMO-LUMO gaps, dipole moments) and correlate with bioactivity. For example, methoxy groups may stabilize charge-transfer interactions in enzyme binding pockets .
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
- Methodology :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Metabolic Stability Tests : Use liver microsomes to assess if differential metabolism explains efficacy disparities.
- Crystallographic Data : Compare binding modes in target proteins (e.g., tubulin or kinases) to confirm if structural flexibility affects activity .
Q. How can reaction engineering improve scalability while maintaining stereochemical purity?
- Methodology :
- Flow Chemistry : Minimize side reactions (e.g., Z-isomer formation) via precise temperature and residence time control.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor imine bond formation in real time.
- Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) to replace CHCl₃, reducing environmental impact .
Q. What mechanistic insights explain the compound’s anti-inflammatory activity, and how are these pathways validated?
- Methodology :
- Western Blotting/ELISA : Measure COX-2, TNF-α, or IL-6 suppression in LPS-stimulated macrophages.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with cyclooxygenase active sites.
- Kinetic Studies : Compare inhibition constants (Kᵢ) with NSAIDs like aspirin to assess competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
